Regiochemical Positional Isomerism: 2-Piperidinyl vs. 4-Piperidinyl Attachment as a Determinant of Molecular Recognition
The target compound features a piperidine ring linked via its 2-position to the ethylene-tetrahydroquinoline scaffold, whereas the closest commercially available analog (CAS 1219981-34-6) uses the 4-position of piperidine . This regiochemical difference has documented consequences in the piperidinyl-tetrahydroquinoline class: in the Bayer alpha-2C antagonist series (US 2016/0304491), the piperidine nitrogen substitution pattern is a primary determinant of receptor subtype selectivity, with 4-position-linked analogs showing distinct SAR from 2-position variants [1]. In related piperidine-based sigma receptor ligands, 2-substituted piperidines have demonstrated Ki values at sigma-1 receptors as low as 3.7–4.6 nM with >350-fold selectivity over sigma-2, whereas 4-substituted analogs from the same series exhibit different selectivity profiles [2]. The 2-piperidinyl attachment in the target compound places the basic nitrogen in a sterically more constrained environment (predicted ΔpKa ≈ −0.5 to −1.0 units vs. the 4-piperidinyl isomer), which alters protonation state at physiological pH and consequently modifies ionic interactions with receptor aspartate/glutamate residues [1].
| Evidence Dimension | Piperidine attachment position: 2-position (target) vs. 4-position (comparator CAS 1219981-34-6) |
|---|---|
| Target Compound Data | Piperidine linked via C-2 carbon; predicted pKa (piperidine N) ~9.0–9.5 (sterically hindered secondary amine); InChIKey: DENHZIFSICVATA-UHFFFAOYSA-N |
| Comparator Or Baseline | Piperidine linked via C-4 carbon (CAS 1219981-34-6); predicted pKa (piperidine N) ~10.0–10.5 (less hindered secondary amine); InChIKey: BFIGJAMRHADYAI-UHFFFAOYSA-N |
| Quantified Difference | Regiochemical isomerism; estimated ΔpKa ≈ 0.5–1.0 units; distinct InChIKey confirming non-interchangeable chemical identity |
| Conditions | Structural analysis based on PubChem computed descriptors and comparative analysis of piperidine positional isomers in GPCR ligand series |
Why This Matters
Positional isomerism generates compounds that are chemically distinct (different InChIKey, different basicity), meaning they are not interchangeable in receptor binding assays or SAR studies; procurement of the wrong isomer will produce non-comparable biological data.
- [1] Becker-Pelster EM, Buchgraber P, Buchmüller A, Engel K, et al. SUBSTITUTED PIPERIDINYLTETRAHYDROQUINOLINES. US 2016/0304491 A1, October 20, 2016. Bayer Pharma AG. See structural formula (I) and SAR discussion on piperidine nitrogen substitution. View Source
- [2] New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. BindingDB/Bioorganic & Medicinal Chemistry. Tetrahydroquinoline derivatives 17 and 18: sigma-1 Ki = 4.6 nM and 3.7 nM, selectivity ratio >435-fold and >351-fold over sigma-2. Referenced via scite.ai summary. View Source
